molecular formula C20H15ClN4O3S2 B11408775 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11408775
M. Wt: 458.9 g/mol
InChI Key: DIVDQYABSQFCTC-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzothiazole moiety, a pyrimidine ring, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a suitable β-dicarbonyl compound with a guanidine derivative.

    Coupling Reaction: The benzothiazole and pyrimidine intermediates are coupled using a suitable coupling agent such as phosphorus oxychloride under reflux conditions.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C20H15ClN4O3S2

Molecular Weight

458.9 g/mol

IUPAC Name

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClN4O3S2/c1-11-3-8-15-16(9-11)29-19(24-15)12-4-6-13(7-5-12)23-18(26)17-14(21)10-22-20(25-17)30(2,27)28/h3-10H,1-2H3,(H,23,26)

InChI Key

DIVDQYABSQFCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC(=NC=C4Cl)S(=O)(=O)C

Origin of Product

United States

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